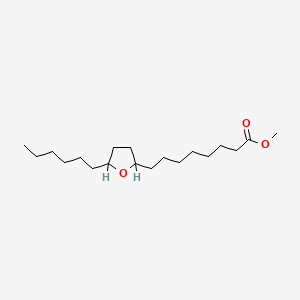

Methyl 9,12-epoxystearate

Description

Structure

3D Structure

Properties

CAS No. |

34724-76-0 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 8-(5-hexyloxolan-2-yl)octanoate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

ZHFZJFDHCJYZAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(O1)CCCCCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 9,10 Epoxystearate

Chemical Epoxidation Approaches

Chemical epoxidation remains a fundamental strategy for the conversion of methyl oleate (B1233923) into Methyl 9,10-epoxystearate (B1258512). This approach is centered on the use of peracids, which directly deliver an oxygen atom to the double bond of the oleate molecule.

Peracid-Mediated Epoxidation of Methyl Oleate

The reaction between a peracid and an alkene is a well-established method for epoxide synthesis. The process is valued for its reliability and high conversion rates under controlled conditions.

meta-Chloroperbenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes, including methyl oleate. The reaction is known for its stereospecificity, meaning the configuration of the atoms around the double bond is retained in the resulting epoxide. masterorganicchemistry.com This occurs via a concerted mechanism where the C-C pi bond is broken as two new C-O single bonds form on the same face of the alkene, a process known as syn addition. masterorganicchemistry.com The oxygen atom in the new epoxide is sourced from the hydroxyl group of the peroxyacid. masterorganicchemistry.com While effective, commercially available m-CPBA is often a mixture with m-chlorobenzoic acid and can pose an explosion risk when highly purified. masterorganicchemistry.com

An industrially significant alternative to using pre-formed peracids is the in situ generation of peracetic acid from more common and less hazardous precursors, typically acetic acid and hydrogen peroxide. unal.edu.co This method is frequently employed in a two-phase system where the peracetic acid is formed in the aqueous phase and then diffuses into the organic phase containing the methyl oleate to perform the epoxidation. unal.edu.co

Research on the epoxidation of vegetable oils, a close analogue to methyl oleate, has identified optimal conditions for maximizing epoxide yield while minimizing degradation.

| Parameter | Optimized Condition | Catalyst | Epoxide Yield/Content | Source |

| Temperature | 75°C | Ion Exchange Resin | 5.99% Epoxide Content | researchgate.net |

| Molar Ratio (C=C:H₂O₂:Acetic Acid) | 1:1.1:0.5 | Ion Exchange Resin | 91% Conversion | researchgate.net |

| Temperature | 50-80°C | Sulfuric Acid | - | google.com |

| Molar Ratio (Oleic Acid:Formic Acid) | 1:1 | Natural Zeolite | 50% Relative Conversion | nih.gov |

Catalytic Epoxidation with Transition Metal Complexes

To enhance selectivity and utilize greener oxidants, significant research has been dedicated to developing transition metal-based catalytic systems for the epoxidation of methyl oleate. These catalysts can activate oxidants like hydrogen peroxide or even molecular oxygen under milder conditions than traditional methods.

Molybdenum Complex Catalysis in Epoxidation Reactions

Molybdenum complexes are among the most extensively studied catalysts for alkene epoxidation. bohrium.com Both homogeneous and heterogeneous molybdenum-based systems have demonstrated high efficacy in converting methyl oleate. Homogeneous catalysts like molybdenum hexacarbonyl (Mo(CO)₆) and dioxomolybdenum(VI) bis(acetylacetonate) (MoO₂(acac)₂) are well-known for this reaction. mdpi.com

A notable homogeneous catalyst, [Mo(O)₂(SAP)(EtOH)], has shown high selectivity (86.8%) in the epoxidation of oleic acid using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netnih.gov Heterogeneous catalysts, which offer easier separation and reusability, have also been developed. For instance, molybdenum species supported on materials like mesoporous silica (B1680970) (m-MoO₂/GO) or titanium silicalite-1 (TS-1) have achieved high conversions of methyl oleate. bohrium.commdpi.com In some systems, the molybdenum catalyst can be recycled and reused multiple times without significant loss of activity. nih.gov

| Catalyst System | Oxidant | Substrate | Key Finding | Source |

| [Mo(O)₂(SAP)(EtOH)] | TBHP | Oleic Acid | 86.8% selectivity to epoxide at 67% TBHP conversion. | researchgate.net |

| m-MoO₂/GO | - | Methyl Oleate | Conversion can be as high as 82%. | mdpi.com |

| Mo/TS-1-bs | H₂O₂ | Methyl Oleate | High catalytic activity due to Mo-Ti coordination. | bohrium.com |

| MoO(O₂)₂·2QOH | H₂O₂ | Methyl Oleate | High conversions achieved in ionic liquids; catalyst reusable. | nih.gov |

Ruthenium-Catalyzed Systems for Methyl Oleate Epoxidation

Ruthenium-based catalysts represent a frontier in sustainable epoxidation, particularly through systems that can utilize molecular oxygen (O₂) as the ultimate green oxidant. Research has demonstrated a versatile ruthenium-porphyrin catalyst system capable of the aerobic epoxidation of various alkenes under mild conditions. nih.gov

A key discovery in this area is the crucial role of water as a co-catalyst. Water has been shown to significantly enhance the efficiency and expand the substrate scope of the reaction, leading to product yields of up to 95% and high turnover numbers. nih.gov The proposed mechanism involves water activating a Ru(VI) di-oxo complex for the epoxidation reaction, stabilizing the resulting Ru(IV) mono-oxo intermediate, and participating in the regeneration of the active catalyst. nih.gov This system avoids the radical pathways that often lead to low selectivity in other aerobic oxidation reactions, offering a clean and efficient route to epoxides. nih.gov

Chromium-Salen Complex Applications in Epoxidation

The use of chromium-salen complexes in the epoxidation of alkenes, including fatty acid methyl esters like methyl oleate, has been a subject of significant research. dtu.dknih.gov These complexes are notable for their catalytic activity in transferring an oxygen atom to a carbon-carbon double bond. dtu.dk The mechanism of epoxidation mediated by chromium(V) oxo salen complexes has been investigated through both theoretical DFT (Density Functional Theory) and experimental studies. dtu.dknih.gov These studies reveal that the reaction pathway involves several key steps and is influenced by the spin state of the chromium center. dtu.dk

Systematic studies have been conducted on the salen ligand substituents to optimize the enantioselectivity of the epoxidation. nih.gov For instance, in the asymmetric epoxidation of E-beta-methylstyrene, it was found that substituting the salen rings with halo-groups at the 3,3'- and 6,6'-positions increases enantioselectivity. nih.gov Conversely, substitution at the 4,4'- and 5,5'-positions leads to a decrease in enantioselectivity. nih.gov The addition of triphenylphosphine (B44618) oxide and the choice of counterion, such as nitrate, have also been shown to influence the stereoselection of the reaction. nih.gov Furthermore, salen-type chromium complexes have demonstrated their versatility as catalysts in the ring-opening copolymerization of epoxides with other molecules like carbon dioxide and cyclic anhydrides, highlighting their broad applicability in polymer chemistry. mdpi.com

Optimization Parameters for Catalyst Choice and Reaction Conditions

The successful synthesis of methyl 9,10-epoxystearate hinges on the careful optimization of catalyst selection and various reaction parameters. Key factors that are typically fine-tuned include reaction temperature, the molar ratios of reactants such as hydrogen peroxide to the degree of unsaturation, and the ratio of organic acid to unsaturation, as well as reaction time. conicet.gov.ar

Response Surface Methodology (RSM) has been effectively employed to determine the optimal conditions for the epoxidation of fatty acid methyl esters (FAMEs). mdpi.com For instance, one study identified the ideal conditions for maximizing the hydroxyl value in a subsequent ring-opening reaction. The optimized parameters were a 1:10 mole ratio of epoxidized methyl oleate to glycerol, a catalyst loading of 0.18%, and a reaction temperature of 120°C. mdpi.com Another optimization study focusing on epoxidation yield found the best conditions to be a reaction temperature of 59.36°C, a reaction time of 117.80 minutes, and a catalyst concentration of 5.61%. researchgate.net

The choice of catalyst is critical. While traditional methods have used mineral acids, these can lead to undesirable side reactions that open the oxirane ring. conicet.gov.ar To circumvent this, heterogeneous catalysts like ion exchange resins have been explored. conicet.gov.ar Tungsten-based catalysts, for example, have been used in solvent-free epoxidation, with reaction parameters such as temperature, gas phase, and oxidant molar ratio being adjusted to achieve high epoxide yields. researchgate.net Similarly, molybdenum-based catalysts have been utilized in ionic liquid media. nih.govnih.gov

The following table summarizes the optimized conditions from a study using a tungsten-based catalyst in a solvent-free system.

Table 1: Optimization of Reaction Parameters for Solvent-Free Epoxidation| Parameter | Condition | Effect on Yield |

|---|---|---|

| Reaction Time | Adjusted to maximize conversion | High epoxide yields achieved by controlling time |

| Temperature | Optimized for selectivity | Key for controlling side reactions |

| Gas Phase | Air or oxygen atmosphere | Synergistic effect with H2O2, decreasing dimerization |

| Oxidant Molar Ratio | Adjusted for complete conversion | Favors complete conversion of methyl oleate |

Non-Conventional Solvent Systems in Epoxidation Research

Investigations into Solvent-Free Epoxidation Systems

Solvent-free epoxidation of fatty acid methyl esters represents a significant advancement in green chemistry, aiming to reduce waste and simplify product purification. mdpi.com Research has demonstrated the feasibility and efficiency of conducting these reactions without conventional organic solvents. researchgate.netacs.org

One notable approach involves the use of a tungsten-based catalyst, "Tetrakis," for the selective cis-epoxidation of methyl oleate. researchgate.net In this system, high yields of the epoxide were obtained by carefully adjusting reaction parameters such as time, temperature, gas phase, and the molar ratio of the oxidant. researchgate.net A key finding was the synergistic effect of using both hydrogen peroxide and air (or oxygen) as oxidizing agents, which suppressed the dimerization of methyl oleate and promoted its complete conversion to the epoxide. researchgate.net

Enzymatic methods have also been successfully applied in solvent-free conditions. The epoxidation of fatty acid methyl esters from plant oils, catalyzed by Novozym 435, was optimized at 50°C. acs.org This process was even combined with a simultaneous transesterification to produce epoxy fatty acid esters, demonstrating the potential for efficient, one-pot reactions. acs.orgacs.org The success of these solvent-free systems often relies on effective methods for removing byproducts, such as water and methanol (B129727), and using a slight excess of reactants like hydrogen peroxide. acs.org

The following table details the results from a solvent-free epoxidation study of methyl oleate.

Table 2: Performance in Solvent-Free Epoxidation of Methyl Oleate| Catalyst System | Reaction Time | Conversion (%) | Key Findings |

|---|---|---|---|

| Tungsten-based "Tetrakis" with H2O2/Air | Short reaction times | Nearly complete | Synergistic effect of dual oxidants prevents dimerization. researchgate.net |

| Novozym 435 with H2O2 | 5 hours | 80 | Demonstrates the viability of enzymatic, solvent-free epoxidation. acs.org |

Exploration of Ionic Liquid Media for Epoxidation

Ionic liquids (ILs) have emerged as promising alternative reaction media for the epoxidation of fatty acid methyl esters, offering advantages over traditional organic solvents. nih.govnih.gov Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for creating more environmentally friendly chemical processes.

Research has shown that the choice of ionic liquid can significantly influence the outcome of the epoxidation reaction. In one study, the epoxidation of a mixture of methyl oleate and methyl linoleate (B1235992) was investigated using an oxo-diperoxo molybdenum(VI) complex as a catalyst in three different ionic liquids: [bmim][BF4], [hydemim][BF4], and [bmim][PF6]. nih.govnih.gov High conversions of the methyl esters to their corresponding epoxides were observed, with [hydemim][BF4] showing total selectivity towards the formation of the oxirane ring. nih.govnih.gov

A significant benefit of using ionic liquids is the potential for catalyst recycling. The study found that the ionic liquid phase containing the molybdenum(VI) catalyst could be easily recovered by washing with diethyl ether and drying, allowing the catalyst to be reused multiple times without significant loss of activity. nih.gov Other research has explored the use of molybdate (B1676688) ionic liquids as halide-free catalysts for the insertion of CO2 into epoxides, demonstrating their bifunctional catalytic potential. rsc.org Imidazolium-based ionic liquids have also been shown to have a catalytic effect in the curing of epoxy resins, influencing the kinetics of the ring-opening reaction. acs.org

Table 3: Epoxidation in Different Ionic Liquids| Ionic Liquid | Catalyst | Conversion | Selectivity to Oxirane |

|---|---|---|---|

| [bmim][BF4] | MoO(O2)2·2QOH | High | - |

| [hydemim][BF4] | MoO(O2)2·2QOH | High | Total nih.govnih.gov |

| [bmim][PF6] | MoO(O2)2·2QOH | High | - |

Chemo-Enzymatic and Enzymatic Epoxidation Strategies

Lipase-Catalyzed Peracid Formation Mechanisms

Chemo-enzymatic epoxidation provides a greener and milder alternative to traditional chemical methods. beilstein-journals.org This process typically involves a two-step reaction where a lipase (B570770) enzyme first catalyzes the formation of a peroxy acid, which then acts as the oxidizing agent to epoxidize the double bond of a fatty acid or its ester. beilstein-journals.orgacs.org

The mechanism begins with the lipase-catalyzed perhydrolysis of a carboxylic acid using an oxidant, most commonly hydrogen peroxide. beilstein-journals.orgacs.org Immobilized lipases, such as Candida antarctica lipase B (often known as Novozym 435), are frequently used for this purpose. acs.org The enzyme facilitates the reaction between the carboxylic acid and hydrogen peroxide to generate a peroxycarboxylic acid in situ. psu.edu This enzymatic step is crucial as it allows the reaction to proceed under mild conditions, avoiding the harsh chemicals and high temperatures often required in conventional epoxidation processes. beilstein-journals.org

Once formed, the peroxy acid donates an oxygen atom to the carbon-carbon double bond of the substrate (e.g., methyl oleate), forming the epoxide (methyl 9,10-epoxystearate) and regenerating the original carboxylic acid. beilstein-journals.org This regenerated carboxylic acid can then participate in another cycle of lipase-catalyzed perhydrolysis, allowing it to be used in catalytic amounts. psu.edu This chemo-enzymatic approach often takes place in a multiphase system, which can be liquid-liquid-solid, with hydrogen peroxide in the aqueous phase, the fatty acid or ester in the organic phase, and the immobilized lipase as the solid catalyst. acs.org This method has been shown to be effective for the "self-epoxidation" of unsaturated fatty acids, where the fatty acid itself is converted into the peroxy acid intermediate. acs.org The kinetics of this process can be complex, sometimes following a Ping-Pong Bi-Bi mechanism with potential substrate inhibition. researchgate.net

Biosynthetic Pathways Involving Peroxygenases

A highly promising route for the synthesis of methyl 9,10-epoxystearate involves the use of peroxygenase enzymes. These biocatalysts offer a green alternative to conventional chemical methods, which often rely on peroxy acids and can generate undesirable byproducts. Peroxygenases can catalyze the epoxidation of unsaturated fatty acids with high selectivity under mild reaction conditions.

Key to the development of biosynthetic routes is the identification of suitable enzymes. Research has successfully identified a peroxygenase from Aspergillus sydowii, named AsPXG1, which effectively catalyzes the epoxidation of methyl oleate to form methyl 9,10-epoxystearate. nih.gov This enzyme is part of a larger biosynthetic pathway that also includes a lipoxygenase, AsLOX2, which has been cloned from oat. nih.govnih.gov The proposed mechanism involves AsLOX2 generating a fatty acid hydroperoxide, which AsPXG1 then utilizes as an oxygen donor to epoxidize another fatty acid molecule. nih.gov This synergistic relationship between a lipoxygenase and a peroxygenase highlights a novel pathway for fatty acid epoxidation in fungi. nih.gov

Another significant enzyme is the unspecific peroxygenase (UPO) from the fungus Chaetomium globosum (CglUPO). csic.esnih.gov This enzyme has demonstrated high conversion rates and selectivity in the epoxidation of oleic acid to 9,10-epoxystearic acid. csic.es The functional characterization of these enzymes, including their substrate specificity and catalytic mechanisms, is a critical area of ongoing research to unlock their full potential for industrial applications. nih.govresearchgate.net

The feasibility of using these enzymatic systems for the production of methyl 9,10-epoxystearate has been demonstrated through their successful reconstitution in vitro. nih.govnih.gov By combining the necessary enzymes with methyl oleate and other required co-substrates in a controlled environment, researchers have been able to produce methyl 9,10-epoxystearate. nih.govnih.gov For instance, a mixture of AsPXG1 and AsLOX2 extracts has been shown to effectively convert methyl oleate into its corresponding epoxide. nih.govnih.gov These reconstituted systems are invaluable for studying the reaction kinetics, optimizing process parameters, and confirming the roles of the individual enzymes in the biosynthetic pathway. nih.gov

Influential Parameters in Enzymatic Reaction Optimization

The efficiency of the enzymatic epoxidation of fatty acids is dependent on several critical parameters that must be carefully controlled and optimized. nih.govresearchgate.net

Temperature and pH: These are fundamental parameters that significantly affect enzyme activity. For example, in the chemo-enzymatic epoxidation of oleic acid, a temperature of 50°C was found to be optimal, with higher temperatures leading to byproduct formation. tandfonline.comlu.selu.se The optimal pH can also vary depending on the specific enzyme and the oxidant used. researchgate.net

Enzyme and Substrate Concentrations: The relative amounts of the enzyme and substrate are crucial for maximizing conversion.

Hydrogen Peroxide Concentration: When using peroxygenases that rely on hydrogen peroxide as the oxidant, its concentration must be carefully managed to avoid enzyme inactivation. acs.org

Solvent System: The choice of solvent is important for both substrate solubility and enzyme stability. While aqueous buffers are common, organic solvents may be required to dissolve hydrophobic substrates like methyl oleate.

Reaction Time: The duration of the reaction must be optimized to achieve high conversion without promoting the formation of byproducts from subsequent reactions. tandfonline.comlu.selu.se

| Parameter | Optimal Condition/Observation | Source(s) |

| Temperature | For chemo-enzymatic epoxidation of oleic acid, 50°C was optimal. Higher temperatures led to increased byproduct formation. With methyl oleate, epoxidation was less temperature-sensitive, occurring efficiently between 40-60°C. | tandfonline.comlu.selu.se |

| pH | The pH optimum can vary. For oat seed peroxygenase, the optimum was 7.5 with t-butyl hydroperoxide and 5.5 with hydrogen peroxide. | researchgate.net |

| Hydrogen Peroxide | Concentration needs careful control to prevent enzyme inactivation. Continuous addition in a semibatch reactor can maintain low, stable concentrations. | acs.org |

| Reaction Time | For oleic acid epoxidation at 50°C, a 6-hour reaction time yielded nearly 90% conversion. Longer times at ≥40°C increased byproducts. | tandfonline.comlu.selu.se |

Process Efficiency: Yield, Selectivity, and Byproduct Characterization in Synthetic Routes

A critical evaluation of any synthetic method involves assessing its efficiency in terms of product yield, selectivity towards the desired epoxide, and the identification of any byproducts.

Chemo-enzymatic methods, such as those using immobilized lipase, have demonstrated high efficiency. For the epoxidation of methyl oleate, yields of up to 98% have been reported. researchgate.net These processes are also highly selective, with the primary byproducts often being diols resulting from the ring-opening of the epoxide. rsc.org In contrast, traditional chemical epoxidation using peroxy acids may exhibit lower selectivity and produce a more complex mixture of byproducts. csic.es The thorough characterization of these byproducts is essential for process optimization and ensuring the purity of the final methyl 9,10-epoxystearate product.

| Synthetic Route | Catalyst | Substrate | Yield | Selectivity | Key Byproducts | Source(s) |

| Chemo-enzymatic | Immobilized Lipase (Candida antarctica) | Methyl Oleate | Up to 98.9% (relative oxirane conversion) | High | Epoxystearic acid (from hydrolysis) | lu.seresearchgate.net |

| Chemo-enzymatic | Immobilized Lipase (Candida antarctica) | Oleic Acid | ~90% conversion | High | Diols, other oxidation products | tandfonline.comlu.selu.se |

| Fungal Peroxygenase | Chaetomium globosum UPO (CglUPO) | Oleic Acid | High conversion | >90% epoxidation | Oxygenated derivatives of epoxidized fatty acids | csic.es |

| Heterogeneous Catalysis | Ti-containing silica | Methyl Oleate | Up to 91% | 80% stereoselectivity for cis-epoxide | trans-epoxide | rsc.org |

Continuous Flow Reaction Systems for Scalable Production

To translate the synthesis of methyl 9,10-epoxystearate from the laboratory to an industrial scale, continuous flow reaction systems present a significant advantage over conventional batch processing. nih.govresearchgate.net These systems offer enhanced control over reaction parameters, superior heat and mass transfer, and improved safety profiles. nih.gov

The use of packed-bed reactors filled with an immobilized enzyme is a prominent strategy in continuous flow biocatalysis. This configuration allows for the continuous introduction of reactants and removal of the product, while the immobilized enzyme can be retained and reused for multiple cycles, thereby increasing cost-effectiveness. nih.gov Continuous flow processes have been developed for the epoxidation of alkenes using various catalysts, demonstrating the potential for the scalable and efficient production of epoxides like methyl 9,10-epoxystearate. researchgate.netgoogle.comresearchgate.net The ability of these systems to operate for extended durations with consistent performance makes them a highly compelling option for industrial manufacturing.

Chemical Transformations and Reaction Mechanisms of Methyl 9,10 Epoxystearate

Fundamental Reactivity of the Epoxide Moiety

The high reactivity of the epoxide group, or oxirane, is its most defining chemical characteristic. This reactivity stems from the inherent structural strain and electronic properties of the three-membered ring.

Epoxides are characterized by substantial ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5 degrees. tutorchase.com This strain, a combination of angle and torsional strain, makes the molecule highly reactive as reactions that lead to the opening of the ring are energetically favorable. tutorchase.comchemistrysteps.com The carbons within the epoxide ring are highly electrophilic, a result of the ring strain and the polarization of the carbon-oxygen bonds, where the more electronegative oxygen atom pulls electron density from the carbon atoms. tutorchase.comlibretexts.org This partial positive charge on the carbon atoms makes them prime targets for nucleophilic attack. tutorchase.com Consequently, the epoxide ring can be readily opened by a wide array of nucleophiles, a reaction that relieves the ring strain and forms a more stable product. tutorchase.comlibretexts.orgchemistrysteps.com These ring-opening reactions can proceed under both acidic and basic conditions, typically following an S(_N)2 mechanism where the nucleophile attacks from the side opposite to the oxygen atom. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com

Diverse Ring-Opening Reactions

The susceptibility of the epoxide ring to nucleophilic attack allows for a variety of chemical transformations. These reactions are crucial for converting Methyl 9,10-epoxystearate (B1258512) into other functionalized long-chain molecules.

In the presence of an acid catalyst, the epoxide ring of Methyl 9,10-epoxystearate can be opened by water in a hydrolysis reaction. pressbooks.pub This process involves the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack by a weak nucleophile like water. tutorchase.comlibretexts.org The attack of the water molecule leads to the formation of a vicinal diol (also known as a glycol), a compound with two hydroxyl groups on adjacent carbon atoms. pressbooks.pubunicamp.br

The acid-catalyzed hydrolysis of Methyl 9,10-epoxystearate specifically yields Methyl 9,10-dihydroxystearate (B1259267). d-nb.inforesearchgate.net This reaction is a key step in producing valuable oleochemicals. Research has demonstrated that this conversion can be achieved with high efficiency. For instance, a continuous flow process has been developed where, following epoxidation, the hydrolysis of the epoxide was completed with a residence time of just 10 minutes using sulfuric acid as a catalyst, leading to a quantitative conversion. d-nb.info The resulting Methyl 9,10-dihydroxystearate can then be isolated in high purity through crystallization. d-nb.info

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Methyl 9,10-Epoxystearate

| Catalyst | Reaction Mode | Residence Time / Duration | Conversion | Isolated Yield of Methyl 9,10-Dihydroxystearate | Reference |

| Sulfuric Acid | Continuous Flow | 10 minutes | Quantitative | Up to 97% | d-nb.info |

| Ion Exchange Resin | Batch | Not specified | High (implied) | Solid product identified as MeDHSA | researchgate.net |

| H(3)PW({12})O({40}) | Batch | Not specified | Not specified | 98% yield of MDHS from Methyl Oleate (B1233923) (via epoxidation) | researchgate.net |

Besides mineral acids, solid acid catalysts like acidic clays (B1170129) and ion-exchange resins have proven effective for the hydrolysis of epoxides. researchgate.net These materials offer advantages such as easier separation from the reaction mixture and potential for recycling. An acidic ion-exchange resin has been successfully used to catalyze the hydrolysis of epoxymethyl oleate to Methyl 9,10-dihydroxystearate. researchgate.net The cross-linking level of the resin was found to be a critical factor; a lower cross-linking level allows larger molecules like the epoxy ester to access the internal acidic sites, promoting the hydrolysis reaction. researchgate.net Similarly, synthetic saponite (B12675438) acid clays have been studied as catalysts for the ring-opening reactions of Methyl 9,10-epoxystearate. researchgate.net Neutral alumina (B75360) has also been shown to hydrolyze the epoxide derivative of oleic acid to its corresponding diol. researchgate.net

The epoxide ring of Methyl 9,10-epoxystearate can also be opened by alcohols in an acid-catalyzed reaction, leading to the formation of hydroxyethers. This reaction follows a similar mechanism to hydrolysis, where the alcohol acts as the nucleophile instead of water. tutorchase.com

Research has shown that synthetic saponite acid clays can effectively catalyze the ring-opening reaction of Methyl 9,10-epoxystearate in the presence of methanol (B129727). researchgate.net In this specific reaction, a high conversion of the epoxide was observed in a very short time.

Table 2: Ring Opening of Methyl 9,10-Epoxystearate with Methanol

| Catalyst | Reactant | Time | Epoxide Conversion | Main Product | Product Selectivity | Reference |

| Synthetic Saponite Acid Clay | Methanol | 5 min | 90% | Methyl methoxyhydroxystearate | 84% | researchgate.net |

This reaction demonstrates the versatility of using different nucleophiles to open the epoxide ring, thereby creating a range of functionalized fatty acid methyl esters. The resulting hydroxyethers are valuable intermediates for various applications.

Synthesis of Beta-Amino Alcohols via Amine Ring Opening

The reaction of methyl 9,10-epoxystearate with various amines provides a direct route to the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of biologically active compounds and other fine chemicals. This transformation involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nitrogen bond. The reaction typically yields a mixture of isomeric products. chemistrysteps.comresearchgate.netnih.gov

The general reaction involves the treatment of methyl 9,10-epoxystearate with aliphatic, cyclic, or aromatic amines. chemistrysteps.comresearchgate.netnih.gov For example, reactions with butylamine, octylamine, pyrrolidine, piperidine, morpholine, p-chloroaniline, p-anisidine, benzylamine, and aniline have been reported to produce the corresponding β-amino alcohols. chemistrysteps.comresearchgate.netnih.gov

To facilitate the ring-opening reaction, particularly with less reactive amines, catalytic strategies are often employed. Lewis acids are effective catalysts for this transformation as they coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. A notable example is the use of zinc(II) perchlorate (B79767) hexahydrate [Zn(ClO₄)₂·6H₂O] as a catalyst for the aminolysis of methyl 9,10-epoxystearate under solvent-free conditions. chemistrysteps.comresearchgate.netnih.gov This catalyst has been shown to be highly efficient for the opening of epoxide rings by amines, affording β-amino alcohols in high yields.

The catalytic activity of different zinc(II) compounds can vary, with the catalytic efficiency being influenced by the counteranion. The observed order of reactivity for various zinc salts is Zn(ClO₄)₂·6H₂O > Zn(BF₄)₂ ≈ Zn(OTf)₂ > ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂, which parallels the acidic strength of the corresponding protic acids.

The ring-opening of the unsymmetrical epoxide ring in methyl 9,10-epoxystearate by an amine can theoretically result in two regioisomers. The nucleophilic attack can occur at either the C-9 or C-10 position. Consequently, the reaction with an amine (R-NH₂) leads to the formation of an isomeric mixture of methyl 9-(alkylamino)-10-hydroxyoctadecanoate and methyl 10-(alkylamino)-9-hydroxyoctadecanoate. chemistrysteps.comresearchgate.netnih.gov

The regioselectivity of the reaction can be influenced by both steric and electronic factors of the epoxide and the attacking amine. In many cases, the reaction proceeds with a mixture of both possible isomers, and the specific ratio can depend on the reaction conditions and the nature of the amine used.

Table 1: Examples of Beta-Amino Alcohols Synthesized from Methyl 9,10-Epoxystearate

| Amine | Product 1 | Product 2 |

|---|---|---|

| Butylamine | Methyl 9-(butylamino)-10-hydroxyoctadecanoate | Methyl 10-(butylamino)-9-hydroxyoctadecanoate |

| Octylamine | Methyl 10-hydroxy-9-(octylamino)octadecanoate | Methyl 9-hydroxy-10-(octylamino)octadecanoate |

| Pyrrolidine | Methyl 10-hydroxy-9-(pyrrolidin-1-yl)octadecanoate | Methyl 9-hydroxy-10-(pyrrolidin-1-yl)octadecanoate |

| Piperidine | Methyl 10-hydroxy-9-(piperidin-1-yl)octadecanoate | Methyl 9-hydroxy-10-(piperidin-1-yl)octadecanoate |

| Morpholine | Methyl 10-hydroxy-9-morpholinooctadecanoate | Methyl 9-hydroxy-10-morpholinooctadecanoate |

| p-Chloroaniline | Methyl 9-(4-chlorophenylamino)-10-hydroxyoctadecanoate | Methyl 10-(4-chlorophenylamino)-9-hydroxyoctadecanoate |

| p-Anisidine | Methyl 10-hydroxy-9-(4-methoxyphenylamino)octadecanoate | Methyl 9-hydroxy-10-(4-methoxyphenylamino)octadecanoate |

| Benzylamine | Methyl 9-(benzylamino)-10-hydroxyoctadecanoate | Methyl 10-(benzylamino)-9-hydroxyoctadecanoate |

| Aniline | Methyl 10-hydroxy-9-(phenylamino)octadecanoate | Methyl 9-hydroxy-10-(phenylamino)octadecanoate |

Table generated based on data from Singh, S., & Kamboj, R. (2010). Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate (B1226849). Industrial & Engineering Chemistry Research, 49(7), 3106–3111. chemistrysteps.com

Reactions with Carboxylic Acids and Anhydrides

Methyl 9,10-epoxystearate can undergo ring-opening reactions with carboxylic acids and anhydrides to produce hydroxy esters and diesters, respectively. These reactions are typically catalyzed by acids. For instance, the acid-catalyzed reaction of methyl 9,10-epoxystearate with alcohols in the presence of a synthetic saponite acid clay catalyst has been studied. In the absence of an alcohol, the ring-opening reaction proceeds more slowly, leading to a mixture of methyl 9- and 10-oxostearate as the main products.

The reaction with carboxylic acids involves the protonation of the epoxide oxygen, followed by nucleophilic attack by the carboxylate anion. This results in the formation of a β-hydroxy ester. The reaction with anhydrides proceeds similarly, with the anhydride (B1165640) opening to form a carboxylate that then attacks the activated epoxide, ultimately leading to a diester after acylation of the newly formed hydroxyl group.

Transformations with Organometallic Reagents (e.g., Organocuprates)

Organometallic reagents, such as organocuprates (Gilman reagents), are potent nucleophiles that can be used to form new carbon-carbon bonds via the ring-opening of epoxides. Gilman reagents, with the general formula R₂CuLi, are known to react with epoxides in an Sₙ2-type mechanism. The reaction involves the attack of the carbanionic 'R' group on one of the epoxide carbons, leading to the opening of the ring and the formation of an alcohol after a workup step.

A key aspect of the reaction of organocuprates with unsymmetrical epoxides is its regioselectivity. The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. In the case of methyl 9,10-epoxystearate, this would likely favor attack at the terminal carbon of a terminal epoxide, though for an internal epoxide like this, a mixture of products resulting from attack at C-9 and C-10 would be expected, with the ratio influenced by the specific reagent and reaction conditions. This reaction provides a valuable method for introducing alkyl or aryl groups onto the fatty acid chain.

Polymerization and Copolymerization Studies

Methyl 9,10-epoxystearate serves as a valuable bio-based monomer for the synthesis of polymers. Its reactive epoxide ring can undergo ring-opening polymerization to form polyethers or be copolymerized with other monomers to create a variety of functional polymers, such as polyesters. The long alkyl chain of the stearate backbone imparts flexibility and hydrophobicity to the resulting polymers.

Copolymerization with Cyclic Anhydrides for Polyester (B1180765) Formation

A significant area of research has been the ring-opening copolymerization of methyl 9,10-epoxystearate with cyclic anhydrides to produce polyesters. libretexts.org This reaction offers a pathway to bio-based polyesters with tunable properties. The copolymerization is typically catalyzed by various metal complexes. For example, the use of a (salen)Cr(III)Cl catalyst in the presence of a co-catalyst like n-Bu₄NCl has been shown to be effective for the solvent-free copolymerization of methyl 9,10-epoxystearate with anhydrides such as phthalic anhydride and succinic anhydride. libretexts.org

This process allows for the creation of polyesters where the long-chain alkyl groups from the fatty acid ester are pendent to the polymer backbone, which influences the material's properties, such as rendering them amorphous. libretexts.org The choice of anhydride and the catalyst system can be used to control the molecular weight and molecular weight distribution of the resulting polyester. libretexts.org More recent developments have also explored metal-free catalyst systems for the alternating copolymerization of epoxides and anhydrides, presenting a more economical and sustainable approach to polyester synthesis.

Oxidative Degradation and Stability Research of Methyl 9,10-Epoxystearate

The stability of methyl 9,10-epoxystearate is a critical factor influencing its presence in food products and its fate upon consumption. Research has focused on its degradation under various conditions, including auto-oxidation, high-temperature processing, and acidic environments, to understand its persistence and transformation.

Investigation of Auto-oxidation Pathways and Degradation Product Formation

The auto-oxidation of fatty acid methyl esters is a radical-driven process that typically involves the formation of hydroperoxides as primary oxidation products. These hydroperoxides can then decompose to form a variety of secondary products. While specific research into the auto-oxidation pathways of methyl 9,10-epoxystearate itself is limited, the formation of the epoxide is a known consequence of the oxidation of its unsaturated precursor, methyl oleate.

The oxidation of unsaturated fatty acid methyl esters proceeds through a radical chain mechanism, leading to a diverse range of compounds. The primary products are hydroperoxides, which can subsequently break down or react to form products with lower or higher molecular weights.

Formation under High-Temperature Processing Conditions (e.g., Frying)

Methyl 9,10-epoxystearate is a significant thermal oxidation product formed when fats and oils containing oleic acid are subjected to high temperatures, such as those encountered during frying. The epoxide ring is formed across the original double bond of the oleyl group. The mechanism is proposed to involve a direct attack by a hydroperoxyl radical on the vinylic carbons of the double bond, resulting in the formation of the oxirane group and an alkoxyl radical researchgate.net.

Both cis- and trans-9,10-epoxystearate isomers are found in oils thermoxidized at 180°C researchgate.netrsc.org. Studies on olive oil and sunflower oil heated at 180°C have quantified the formation of these epoxides over time. In olive oil, the total amount of cis- and trans-9,10-epoxystearate increased from 4.29 mg/g after 5 hours to 14.24 mg/g after 15 hours of heating. Similarly, in sunflower oil, the concentration rose from 5.10 mg/g to 9.44 mg/g over the same period. These monoepoxides represent a major group of oxidized fatty acid monomers formed at high temperatures rsc.org.

Analysis of used frying oils from commercial outlets has confirmed the presence of these compounds, with levels of total monoepoxides ranging from 3.37 to 14.42 mg/g of oil rsc.org.

| Oil Type | Heating Time (hours) | Total Methyl 9,10-Epoxystearate (mg/g of oil) |

|---|---|---|

| Olive Oil | 5 | 4.29 |

| Olive Oil | 10 | 9.67 |

| Olive Oil | 15 | 14.24 |

| Sunflower Oil | 5 | 5.10 |

| Sunflower Oil | 10 | 7.85 |

| Sunflower Oil | 15 | 9.44 |

Acidic Environment Instability Studies (e.g., Simulated Gastric Conditions)

The stability of methyl 9,10-epoxystearate under acidic conditions, such as those found in the stomach, has been investigated to understand its fate after ingestion. Due to the strong acidic conditions of the stomach, it is the first site where chemical modifications of dietary lipid oxidation products can occur nih.govresearchgate.net.

Studies using in vitro simulated gastric conditions have shown that methyl 9,10-epoxystearate is substantially degraded. The primary mechanism of degradation is the acid-catalyzed hydrolysis of the epoxide ring, which leads to the formation of methyl 9,10-dihydroxystearate nih.govacs.org. Research has demonstrated that after simulated gastric digestion, a significant portion of the initial methyl 9,10-epoxystearate is lost, with the simultaneous appearance of the corresponding diol nih.gov.

The extent of this degradation can be significant, with losses reported to be in the range of 17.8% to 58.8% researchgate.net. The percentage of loss was found to depend on factors such as the initial concentration and the volume of the sample being tested nih.gov. In contrast, other oxidized lipids like methyl 12-oxostearate and methyl 12-hydroxystearate remained unaltered under the same conditions, highlighting the specific instability of the epoxy group in a low pH environment nih.govresearchgate.net.

| Initial Concentration (µmol/mL) | Sample Volume (mL) | Percentage Loss (%) | Primary Degradation Product |

|---|---|---|---|

| Not Specified | Not Specified | 40 - 53 | Methyl 9,10-dihydroxystearate |

| 16 | 1 | ~53 | Methyl 9,10-dihydroxystearate |

| 16 | 4 | ~40 | Methyl 9,10-dihydroxystearate |

| 46 | Not Specified | 17.8 - 58.8 | Methyl 9,10-dihydroxystearate |

Biological Research Perspectives on Methyl 9,10 Epoxystearate

Endogenous Formation and Role as a Lipid Oxidation Product

Methyl 9,10-epoxystearate (B1258512) is a notable compound in the field of lipid biochemistry, primarily recognized as a product of lipid oxidation. Its formation and presence within biological systems provide insights into the oxidative processes that affect fatty acids.

Research on its Occurrence as an Endogenous Metabolite

Methyl 9,10-epoxystearate is formed from the epoxidation of methyl oleate (B1233923), the methyl ester of oleic acid. This process involves the addition of an oxygen atom across the double bond in the fatty acid chain, creating a reactive three-membered ring known as an epoxide. While it is utilized in various industrial applications, its presence as an endogenous metabolite is of significant interest in biochemical research. The radiolabeled form of methyl 9,10-epoxystearate is particularly valuable for tracing its metabolic pathways, distribution, and excretion in biological systems. ontosight.ai

Utility as a Model Compound in Lipid Oxidation Mechanism Studies

Due to its nature as a lipid oxidation product, methyl 9,10-epoxystearate serves as a useful model compound for studying the mechanisms of lipid peroxidation. The reactive epoxide ring makes it a key subject in understanding how oxidized lipids are formed and how they interact with biological molecules. ontosight.ai Research in this area helps to elucidate the broader implications of lipid oxidation in various physiological and pathological processes.

Enzymatic Biotransformation Pathways

The metabolic fate of methyl 9,10-epoxystearate is largely determined by enzymatic processes that transform the epoxide group. These pathways are crucial for understanding its biological activity and potential for detoxification.

Interaction with Epoxide Hydrolase Enzymes

Epoxide hydrolases (EHs) are key enzymes that metabolize epoxides, including methyl 9,10-epoxystearate. nih.gov These enzymes catalyze the hydrolysis of the epoxide ring, a critical step in the detoxification of potentially reactive epoxide-containing compounds. ontosight.ai There are different forms of epoxide hydrolases, such as soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), which can exhibit different substrate specificities and catalytic mechanisms. nih.govnih.gov

Mechanistic Research on Hydrolysis to Diols

The primary enzymatic transformation of methyl 9,10-epoxystearate is its hydrolysis into the corresponding diol, methyl 9,10-dihydroxystearate (B1259267). This reaction is catalyzed by epoxide hydrolases and involves the addition of a water molecule to the epoxide ring, resulting in the formation of two hydroxyl groups.

Research has shown that different epoxide hydrolases can have distinct stereochemical preferences. nih.gov For instance, studies comparing plant and mammalian epoxide hydrolases have revealed differences in their ability to discriminate between the enantiomers of 9,10-epoxystearic acid. nih.gov The membrane-bound rat liver epoxide hydrolase and soybean epoxide hydrolase show high stereoselectivity, leading to the formation of a single chiral diol product. nih.govresearchgate.net In contrast, the cytosolic rat liver epoxide hydrolase does not exhibit such selectivity. nih.gov This highlights the diverse mechanisms by which organisms handle lipid epoxides.

Table 1: Stereochemical Features of 9,10-Epoxystearic Acid Hydrolysis by Various Epoxide Hydrolases

| Enzyme Source | Enantioselectivity | Stereoconvergence | Primary Product |

|---|---|---|---|

| Soybean EH | High for 9R,10S-epoxystearic acid | High | threo-9R,10R-dihydroxystearic acid. nih.gov |

| Membrane-bound Rat Liver EH | High | High | threo-9R,10R-dihydroxystearic acid. nih.gov |

| Maize EH | Low (hydrates both enantiomers at a similar rate) | Not specified | Not specified. nih.gov |

| Cytosolic Rat Liver EH | Absent | Absent | Mixture of products. nih.gov |

Role in Detoxification Processes

The hydrolysis of methyl 9,10-epoxystearate by epoxide hydrolases is considered a critical detoxification pathway. ontosight.ai Epoxides are reactive compounds that can potentially bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity. ontosight.ai By converting the reactive epoxide into a more stable and water-soluble diol, epoxide hydrolases mitigate this potential toxicity. The study of these enzymes and their interaction with lipid epoxides is therefore essential for understanding cellular defense mechanisms against oxidative stress.

Metabolism by Cytochrome P450 Enzymes and Hydroxylated Product Formation

The metabolism of methyl 9,10-epoxystearate is intrinsically linked to the broader pathways for fatty acid oxidation. The initial formation of the epoxide ring on the stearic acid chain is catalyzed by cytochrome P450 (CYP) epoxygenases. nih.govwikipedia.org These enzymes convert linoleic acid, the precursor to the stearate (B1226849) backbone, into epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME, the unesterified version of the subject compound. wikipedia.orgnih.gov

Following its formation, the primary metabolic fate of the epoxide group is hydrolysis. This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which opens the strained epoxide ring by adding a molecule of water. nih.gov This enzymatic transformation converts the methyl 9,10-epoxystearate into its corresponding dihydroxylated product, methyl 9,10-dihydroxystearate (also known as a dihydroxy-octadecenoic acid or DiHOME). nih.govnih.gov This two-step process, initiated by CYP enzymes and completed by sEH, is a key pathway in the metabolism of polyunsaturated fatty acids and their derivatives. nih.gov The resulting diol metabolites are recognized as biologically active signaling molecules. nih.gov

Table 1: Enzymatic Metabolism of Methyl 9,10-Epoxystearate

Explore the key enzymes and products in the metabolic pathway of Methyl 9,10-Epoxystearate.

| Precursor/Substrate | Enzyme | Metabolic Action | Product |

| Linoleic Acid | Cytochrome P450 (CYP) Epoxygenase | Epoxidation | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) |

| Methyl 9,10-epoxystearate | Soluble Epoxide Hydrolase (sEH) | Hydrolysis (Ring-Opening) | Methyl 9,10-dihydroxystearate (9,10-DiHOME) |

Mechanistic Investigations into Cellular and Metabolic Pathway Modulation

Research into methyl 9,10-epoxystearate and its related metabolites has uncovered significant effects on cellular and metabolic pathways, particularly those governing lipid metabolism and inflammation.

Studies on the Modulation of Gene Expression Related to Lipid Metabolism

The unesterified form of the compound, cis-9,10-epoxystearic acid (ESA), has been shown to directly modulate the expression of genes central to lipid homeostasis in human liver cells (HepG2). researchgate.netnih.gov Studies revealed that ESA treatment leads to an accumulation of intracellular lipids by altering the genetic regulation of metabolic pathways. nih.gov Specifically, ESA was found to suppress the expression of genes involved in fatty acid β-oxidation, while simultaneously enhancing the expression of genes responsible for lipid synthesis. nih.gov

Furthermore, the diol metabolite, 9,10-DiHOME, acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a critical transcription factor in lipid metabolism. caymanchem.comnih.gov As a PPARγ agonist, 9,10-DiHOME can increase the expression of genes involved in fatty acid uptake and transport, such as CD36 and FABP4 (Fatty Acid Binding Protein 4). caymanchem.com Activation of PPARγ2 by 9,10-DiHOME has also been shown to stimulate adipogenesis (fat cell formation) in mesenchymal progenitor cells. nih.gov

Table 2: Gene Expression Changes Induced by Methyl 9,10-Epoxystearate Metabolites

This table details the observed effects of Methyl 9,10-Epoxystearate metabolites on the expression of key genes involved in lipid metabolism.

| Metabolite | Gene | Gene Function | Observed Effect | Cell Model |

| cis-9,10-Epoxystearic Acid (ESA) | PPARα | Fatty Acid Oxidation | Suppression | HepG2 |

| cis-9,10-Epoxystearic Acid (ESA) | Cpt1α | Fatty Acid Transport (Mitochondrial) | Suppression | HepG2 |

| cis-9,10-Epoxystearic Acid (ESA) | Acox1 | Fatty Acid Oxidation (Peroxisomal) | Suppression | HepG2 |

| cis-9,10-Epoxystearic Acid (ESA) | Srebp-1c | Lipogenesis Regulation | Enhanced Expression | HepG2 |

| cis-9,10-Epoxystearic Acid (ESA) | Scd1 | Fatty Acid Desaturation | Enhanced Expression | HepG2 |

| 9,10-DiHOME | CD36 | Fatty Acid Transporter | Increased Expression | Dendritic Cells |

| 9,10-DiHOME | FABP4 | Fatty Acid Binding/Transport | Increased Expression | Dendritic Cells |

| 9,10-DiHOME | HADH | Fatty Acid Oxidation | Increased Expression | Dendritic Cells |

Research on Mechanistic Aspects of its Influence on Inflammatory Responses

The metabolites of methyl 9,10-epoxystearate are bioactive lipids that can significantly influence inflammatory pathways through several distinct mechanisms.

One primary mechanism is through the activation of PPARγ. caymanchem.comnih.gov In the context of immunology, 9,10-DiHOME-mediated activation of PPARγ in dendritic cells has been shown to facilitate the differentiation of regulatory T (Treg) cells. nih.gov Treg cells are crucial for maintaining mucosal tolerance and suppressing excessive immune responses, suggesting an anti-inflammatory role for 9,10-DiHOME in certain contexts. nih.gov This is supported by findings that the luminal concentration of 9,10-DiHOME is significantly reduced during intestinal inflammation. nih.gov

Conversely, research has also identified pro-inflammatory activities. At high concentrations, 9,10-DiHOME has been observed to activate the transcription factors NF-κB and AP-1, both of which are central mediators of inflammatory gene expression. nih.gov Additionally, 9,10-DiHOME and its regioisomer have been identified as activators of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, which can increase sensitivity to inflammatory pain. caymanchem.com

A further mechanism of action involves the disruption of mitochondrial function. The methylated form of 9,10-DiHOME has been shown to compromise the integrity of the mitochondrial inner membrane in HeLa cells. nih.gov This disruption leads to mitochondrial swelling and the release of cytochrome c, a key event that can trigger programmed cell death (apoptosis) and contribute to inflammatory processes. nih.gov

Advanced Analytical and Spectroscopic Techniques in Research

Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, is central to the analysis of Methyl 9,12-epoxystearate. Both gas and liquid chromatography are routinely employed to navigate the complexities of lipid analysis, each offering unique advantages in the separation and detection of this compound and its related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.netnih.gov This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry, enabling the detailed analysis of complex lipid mixtures. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a polar stationary phase like cyanopropyl polysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. researchgate.net

This compound can be a marker for the auto-oxidation of polyunsaturated fatty acids. During the oxidation of lipids, a variety of products are formed, including epoxy fatty acids. nih.gov GC-MS is instrumental in identifying these oxidation products in complex matrices such as vegetable oils. nih.gov For instance, in the analysis of heated sunflower and canola oils, various epoxy- and hydroxy-fatty acid methyl esters have been identified as lipid oxidation products. nih.gov The specific fragmentation patterns observed in the mass spectra of these compounds allow for their unambiguous identification, providing insights into the pathways of lipid oxidation.

To enhance the volatility and thermal stability of certain analytes for GC analysis, a process known as derivatization is often employed. For compounds containing active hydrogen atoms, such as those that may be present alongside this compound in a sample matrix (e.g., hydroxy fatty acids), derivatization is crucial.

One common strategy is the conversion of carboxylic acids to their methyl esters (FAMEs). This is often achieved through transesterification with reagents like sodium methoxide (B1231860) or acetyl-chloride in methanol (B129727). nih.gov

For hydroxyl groups, trimethylsilylation is a widely used derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility of the compound and often leads to more stable and characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification. nih.gov

| Derivatization Strategy | Target Functional Group | Common Reagent(s) | Purpose in GC Analysis of Related Compounds |

| Methyl Esterification | Carboxylic Acids | Sodium methoxide, Acetyl-chloride/Methanol | Increases volatility and stability of free fatty acids. |

| Trimethylsilylation | Hydroxyl Groups | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and provides characteristic mass spectra for hydroxy compounds. |

The separation and quantification of positional and stereoisomers of epoxy fatty acid methyl esters represent a significant analytical challenge. Gas chromatography, particularly with the use of polar capillary columns, has proven effective in separating many of these isomers. nih.gov For example, different positional isomers of methyl epoxystearate, such as the 9,10- and 12,13-isomers, can be resolved. mdpi.com

Furthermore, GC can separate the cis and trans stereoisomers of these compounds. mdpi.com The quantification of these separated isomers is typically achieved using a flame ionization detector (FID) or by mass spectrometry in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and specificity. nih.gov In cases of co-elution, SIM can be particularly useful for quantifying an analyte even in the presence of an interfering compound. nih.gov

| Isomer Type | Analytical Challenge | GC-MS Solution | Key Factor for Success |

| Positional Isomers | Similar boiling points and mass spectra. | Use of long, polar capillary columns. | The polarity of the stationary phase enhances separation based on subtle structural differences. |

| Stereoisomers (cis/trans) | Very similar physical and chemical properties. | High-resolution capillary GC. | Optimized temperature programming and column selection can achieve separation. |

| Co-eluting Isomers | Inability to separate chromatographically. | Mass spectrometry with Selected Ion Monitoring (SIM). | Monitoring unique fragment ions for each isomer allows for individual quantification. |

High-Performance Liquid Chromatography (HPLC) for Lipid Analysis

High-performance liquid chromatography (HPLC) is another indispensable tool for the analysis of lipids, including this compound. It is particularly well-suited for the analysis of less volatile and thermally labile compounds that are not amenable to GC analysis without derivatization.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of the mixture's components is based on their differential partitioning between the mobile and stationary phases. For lipid analysis, reversed-phase HPLC with a nonpolar stationary phase (such as C18) and a polar mobile phase is commonly used.

To identify and quantify the compounds eluting from the HPLC column, various detectors can be employed. The combination of HPLC with both ultraviolet (UV) detection and mass spectrometry (MS) provides comprehensive analytical information.

HPLC-UV: UV detection is a common and relatively inexpensive detection method in HPLC. rsc.org It relies on the principle that molecules containing chromophores (parts of the molecule that absorb UV or visible light) will absorb light at specific wavelengths. For fatty acid methyl esters, which generally lack strong chromophores, UV detection can be challenging. researchgate.netiaea.org Detection is often performed at low wavelengths, such as 205-210 nm, where the ester group exhibits some absorbance. researchgate.netiaea.org However, the sensitivity and specificity at these low wavelengths can be limited, and interference from solvents and other compounds is more likely. researchgate.net

HPLC-MS: The coupling of HPLC with mass spectrometry (HPLC-MS) is a much more powerful technique for the analysis of this compound and other lipids. researchgate.net As the compounds elute from the HPLC column, they are introduced into the mass spectrometer. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the analytes in the liquid phase.

The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information through fragmentation analysis. researchgate.net This allows for the confident identification of specific isomers and the elucidation of their structures, even when they cannot be fully separated chromatographically. For instance, HPLC-MS/MS can be used to pinpoint the location of the epoxy group within the fatty acid chain.

| Detection Method | Principle | Application to this compound Analysis | Advantages | Limitations |

| UV Detection | Absorption of UV light by chromophores. | Limited due to the lack of a strong chromophore. Detection is possible at low wavelengths (~205 nm). researchgate.netiaea.org | Simple, inexpensive. | Low sensitivity and specificity for this compound. researchgate.net |

| Mass Spectrometry (MS) | Ionization and separation of molecules based on mass-to-charge ratio. | Provides molecular weight and structural information. researchgate.netresearchgate.net | High sensitivity and specificity, allows for isomer identification. researchgate.net | More complex and expensive instrumentation. |

Size Exclusion Chromatography for Lipid Fractionation

Size exclusion chromatography (SEC) is a valuable technique for the fractionation of complex lipid mixtures based on the hydrodynamic volume of the molecules. In the context of studying this compound, SEC can be employed as a preliminary purification step to separate it from other lipid classes, such as triglycerides, sterols, and free fatty acids, that may be present in a sample matrix. This separation is crucial for reducing the complexity of the sample before more detailed analysis by other methods.

The principle of SEC involves passing the lipid sample through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, like this compound, can enter the pores, resulting in a longer retention time. The choice of solvent system and column packing material is critical and is optimized based on the polarity and size of the target lipid.

While specific research detailing the use of SEC for the sole purpose of isolating this compound is not extensively documented in publicly available literature, the technique's general applicability to lipid fractionation is well-established. For instance, in the broader analysis of fatty acid methyl esters (FAMEs), SEC is a recognized method for obtaining fractions of interest for subsequent analysis.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are cornerstone techniques for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are indicative of its structure. The protons of the methyl ester group (O-CH₃) typically appear as a singlet around 3.6 ppm. The protons attached to the carbons of the epoxy ring (H-9 and H-12) would exhibit characteristic signals in the region of 2.9-3.1 ppm. The signals for the methylene (B1212753) (CH₂) and terminal methyl (CH₃) protons of the fatty acid chain would be found in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the range of 170-175 ppm. The carbons of the epoxy ring (C-9 and C-12) would have distinct chemical shifts, generally between 50 and 60 ppm. The remaining carbons of the aliphatic chain would appear at various positions in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. nih.gov

| ¹H NMR Data for Similar Epoxy Fatty Acid Methyl Esters | |

| Functional Group | Chemical Shift (ppm) |

| Methyl ester (O-CH₃) | ~3.6 (singlet) |

| Epoxide protons (CH-O-CH) | ~2.9 - 3.1 (multiplet) |

| Methylene protons (CH₂) | ~1.2 - 2.3 (multiplets) |

| Terminal methyl protons (CH₃) | ~0.9 (triplet) |

| ¹³C NMR Data for Similar Epoxy Fatty Acid Methyl Esters | |

| Functional Group | Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~174 |

| Epoxide carbons (C-O) | ~57 |

| Methyl ester carbon (OCH₃) | ~51 |

| Methylene carbons (CH₂) | ~22 - 34 |

| Terminal methyl carbon (CH₃) | ~14 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. researchgate.net For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural features.

The most prominent peak would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically found around 1740 cm⁻¹. The presence of the epoxy ring is confirmed by the C-O stretching vibrations, which usually appear in the region of 1250 cm⁻¹ and also in the 820-950 cm⁻¹ range. The C-H stretching vibrations of the aliphatic chain are observed as strong bands between 2850 and 3000 cm⁻¹. libretexts.orglibretexts.org The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl impurities.

| Characteristic FT-IR Absorption Bands for this compound | |

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (ester) | ~1740 |

| C-O stretch (epoxide) | ~1250 and 820-950 |

| C-O stretch (ester) | ~1170 |

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like fatty acid derivatives. nih.gov In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these ions allows for the direct determination of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation, providing valuable structural information. The fragmentation pattern would be characteristic of the epoxy fatty acid methyl ester structure, with losses of water, methanol, and cleavage at the epoxy ring being common fragmentation pathways.

Fourier Transform-Ion Cyclotron Resonance MS (FT-ICR MS) for Molecular Formula Determination

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that offers exceptional mass accuracy. This level of precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of complex molecules, including epoxy fatty acid methyl esters like this compound. The process involves multiple stages of mass analysis, typically including the selection of a specific parent ion (or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (or product ions) are then analyzed to provide detailed structural information.

In the analysis of this compound, the molecule is first ionized, and the corresponding molecular ion is selected. This precursor ion is then subjected to fragmentation. The presence of the epoxide ring is the primary driver of the fragmentation pattern. Cleavage occurs at the C-C bonds adjacent to the oxygen atom of the epoxide ring. This targeted fragmentation is highly informative for confirming the position of the epoxy group within the fatty acid chain.

For this compound, the key fragmentation pathway involves the cleavage of the C9-C10 and C11-C12 bonds, which are alpha to the epoxy ring. This results in the formation of two characteristic fragment ions. The analysis of these fragments allows researchers to pinpoint the location of the original epoxide.

Additional fragmentation can occur at the methyl ester end of the molecule. For instance, the loss of a methoxy (B1213986) group (-OCH3) is a common fragmentation pattern for fatty acid methyl esters. libretexts.org The analysis of these fragmentation patterns provides unambiguous structural confirmation. nih.gov

Below is a table detailing the expected major fragment ions from the MS/MS analysis of this compound.

Interactive Table 1: Predicted MS/MS Fragmentation Ions of this compound

| Precursor Ion (Molecular Ion) | Fragmentation Site | Resulting Fragment Ion | Description |

| [C₁₉H₃₆O₃]⁺ | Cleavage at C9-C10 and C11-C12 | [C₁₁H₁₉O₂]⁺ | Fragment containing the ester group and carbons 1 through 11. |

| [C₁₉H₃₆O₃]⁺ | Cleavage at C9-C10 and C11-C12 | [C₈H₁₅O]⁺ | Fragment containing carbons 10 through 18. |

| [C₁₉H₃₆O₃]⁺ | Loss of methoxy group | [C₁₈H₃₃O₂]⁺ | Loss of the -OCH₃ group from the methyl ester. |

| [C₁₉H₃₆O₃]⁺ | Loss of methanol | [C₁₈H₃₂O₂]⁺ | Elimination of methanol from the parent ion. docbrown.info |

Post-column Epoxidation and Peroxidation for Double Bond Localization

While this compound is already an epoxide, the technique of post-column epoxidation is a critical tool for identifying its unsaturated fatty acid precursors, such as linoleic acid. The precise location of double bonds in unsaturated fatty acids is a significant challenge in lipid analysis because isomers often have identical masses and similar chromatographic properties. nih.gov

Post-column epoxidation, coupled with mass spectrometry, provides a robust solution to this challenge. The method involves introducing an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), into the sample flow after chromatographic separation but before detection by the mass spectrometer. nih.govnih.gov

The process unfolds as follows:

Chromatographic Separation: The mixture of fatty acid methyl esters is separated using a technique like gas or liquid chromatography.

Post-Column Reaction: After separation, the eluent is mixed with an epoxidizing reagent. The reagent reacts specifically with the carbon-carbon double bonds in the unsaturated fatty acids to form epoxides. youtube.com This conversion is rapid and highly specific. nih.gov

MS/MS Analysis: The newly formed epoxides enter the mass spectrometer. As described in the previous section, these epoxides then fragment in a predictable manner upon collision-induced dissociation (CID). nih.gov The cleavage on either side of the newly formed epoxide ring generates diagnostic ions that reveal the original position of the double bond. nih.govnih.gov

This technique allows for the unambiguous identification of double bond positional isomers, which is essential for understanding the specific fatty acid precursors that lead to the formation of compounds like this compound in biological or industrial systems.

Quantitative Determination Methodologies in Complex Matrices

The accurate quantification of specific lipid species like this compound within complex matrices such as edible oils, biological tissues, or processed foods presents a significant analytical challenge. researchgate.net These matrices contain a vast array of similar compounds that can interfere with the analysis. To achieve reliable and reproducible results, robust quantitative methodologies are required. Gas chromatography coupled with a flame ionization detector (GC-FID) is a widely adopted and accessible technique for the quantitative analysis of fatty acids and their derivatives. researchgate.netnih.govjianhaidulab.com

Establishment and Application of Response Factors in GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard technique for quantifying fatty acid methyl esters (FAMEs). ncasi.org The FID detector generates a signal proportional to the amount of carbon atoms entering the flame. However, a common misconception is that the detector response is uniform for all compounds. In reality, the response of the FID can vary significantly depending on the chemical structure of the analyte, including its chain length, degree of unsaturation, and the presence of functional groups like hydroxyl or epoxy groups. scielo.br

Assuming that the response factor is the same for all FAMEs can lead to significant errors in quantification. scielo.br To ensure accuracy, a response factor (RF) must be determined for each analyte. The RF is defined as the ratio of the detector signal (peak area) to the concentration of the analyte. scielo.br

In practice, a relative response factor (RRF) is often used. The RRF is calculated by comparing the response factor of a specific analyte to that of a chosen internal standard (IS) of known concentration. The formula is:

RRF = (Aₓ / Cₓ) / (Aᵢₛ / Cᵢₛ)

Where:

Aₓ is the peak area of the analyte.

Cₓ is the concentration of the analyte.

Aᵢₛ is the peak area of the internal standard.

Cᵢₛ is the concentration of the internal standard.

By determining the RRF for this compound relative to a suitable internal standard (e.g., a saturated fatty acid methyl ester not present in the sample), its concentration in a complex matrix can be calculated with much greater accuracy. Studies have shown that for homologous series of FAMEs, the response factor tends to increase with the number of carbon atoms and the number of double bonds. scielo.br Therefore, establishing specific response factors is a critical step in the validation of any GC-FID method for the quantitative determination of epoxy fatty acids. researchgate.net

Interactive Table 2: Illustrative Relative Response Factors (RRF) for Various FAMEs in GC-FID

| Compound | Compound Type | Number of Carbons | RRF (Relative to Internal Standard C13:0) |

| Methyl laurate | Saturated FAME | 12 | 0.98 |

| Methyl tridecanoate (B1259635) (C13:0) | Internal Standard | 13 | 1.00 |

| Methyl myristate | Saturated FAME | 14 | 1.02 |

| Methyl palmitate | Saturated FAME | 16 | 1.05 |

| Methyl stearate (B1226849) | Saturated FAME | 18 | 1.08 |

| Methyl oleate (B1233923) | Monounsaturated FAME | 18 | 1.10 |

| Methyl linoleate (B1235992) | Polyunsaturated FAME | 18 | 1.12 |

| This compound | Epoxy FAME | 18 | (Hypothetical) 1.07 |

Note: The RRF values are illustrative to demonstrate the concept. Actual values must be determined experimentally. scielo.br

Research on Applications in Advanced Materials and Chemical Intermediates

Precursor for Bio-based Polymers and Resins

The use of epoxidized fatty acid methyl esters, such as methyl 9,12-epoxystearate, as monomers for creating bio-based polymers is a key area of investigation. researchgate.net These compounds serve as sustainable alternatives to conventional petroleum-based precursors like bisphenol A (BPA) in the synthesis of thermosetting resins. ecoxy.eumdpi.com The inherent reactivity of the epoxide ring is the driving force for polymerization reactions, leading to the formation of diverse polymer structures.

This compound is a valuable precursor for synthesizing polyols, which are essential components in the production of polyurethanes (PUs). The primary method involves the ring-opening of the epoxide. This reaction can be catalyzed to form ether linkages, resulting in hydroxyl-terminated oligomers, which are a type of polyether polyol. uni-oldenburg.de These bio-derived polyols can then be reacted with isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), to produce polyurethanes. uni-oldenburg.demdpi.com

The properties of the resulting polyurethanes are influenced by the characteristics of the polyol. For instance, polyols with higher molecular weights (around 3000 g/mol or more) are typically used to create flexible polyurethanes, while those with lower molecular weights (200-1200 g/mol ) are used for rigid polyurethane applications. uni-oldenburg.de Research has demonstrated the successful synthesis of oligomeric polyether polyols from epoxidized methyl oleate (B1233923) (a similar compound), yielding materials with specific hydroxyl values and viscosities suitable for PU production. uni-oldenburg.de

Table 1: Properties of a Polyether Polyol from Cationic Oligomerization of Epoxidized Methyl Oleate (EMO)

| Property | Value | Reference |

|---|---|---|

| Yield (%) | 80 | uni-oldenburg.de |

| Hydroxyl Value (mg KOH/g) | 170 | uni-oldenburg.de |

| Viscosity at 25°C (Pa·s) | 26 | uni-oldenburg.de |

| Molecular Weight (Mn, g/mol) | 1100 | uni-oldenburg.de |

| Polydispersity (Mw/Mn) | 1.4 | uni-oldenburg.de |

This table presents data for a polyol derived from epoxidized methyl oleate, which serves as a model for the potential characteristics of polyols synthesized from this compound.